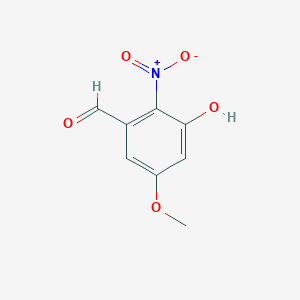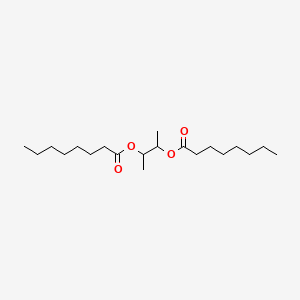
2,3-Butanediol dioctanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Butanediol dioctanoate: is an ester derivative of 2,3-butanediol, where the hydroxyl groups of 2,3-butanediol are esterified with octanoic acid
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-butanediol dioctanoate typically involves the esterification of 2,3-butanediol with octanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure the removal of water formed during the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts can enhance the efficiency and sustainability of the process. Additionally, the separation and purification of the ester product can be achieved through distillation and crystallization techniques.
化学反応の分析
Types of Reactions: 2,3-Butanediol dioctanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 2,3-butanediol and octanoic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a new ester and alcohol.
Oxidation and Reduction: While the ester itself is relatively stable, the 2,3-butanediol moiety can undergo oxidation to form butanone or reduction to form butane.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and catalysts such as sodium methoxide or potassium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed:
Hydrolysis: 2,3-Butanediol and octanoic acid.
Transesterification: New esters and alcohols.
Oxidation: Butanone.
Reduction: Butane.
科学的研究の応用
2,3-Butanediol dioctanoate has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules and as a solvent in organic reactions.
Biology: Investigated for its potential as a bio-based plasticizer and its interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of biodegradable polymers and as a plasticizer in the manufacturing of flexible plastics.
作用機序
The mechanism by which 2,3-butanediol dioctanoate exerts its effects is primarily through its interactions with other molecules. As an ester, it can participate in esterification and transesterification reactions, altering the chemical properties of the compounds it interacts with. In biological systems, its hydrophobic nature allows it to integrate into lipid membranes, potentially affecting membrane fluidity and permeability.
類似化合物との比較
2,3-Butanediol diacetate: An ester of 2,3-butanediol with acetic acid.
2,3-Butanediol dipropionate: An ester of 2,3-butanediol with propionic acid.
2,3-Butanediol dibutyrate: An ester of 2,3-butanediol with butyric acid.
Comparison: 2,3-Butanediol dioctanoate is unique due to the longer carbon chain of octanoic acid, which imparts different physical and chemical properties compared to its shorter-chain counterparts. This results in variations in solubility, melting point, and hydrophobicity, making it suitable for specific applications where longer-chain esters are preferred.
特性
CAS番号 |
65861-64-5 |
|---|---|
分子式 |
C20H38O4 |
分子量 |
342.5 g/mol |
IUPAC名 |
3-octanoyloxybutan-2-yl octanoate |
InChI |
InChI=1S/C20H38O4/c1-5-7-9-11-13-15-19(21)23-17(3)18(4)24-20(22)16-14-12-10-8-6-2/h17-18H,5-16H2,1-4H3 |
InChIキー |
HGIBOQOHNCCCOC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(=O)OC(C)C(C)OC(=O)CCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Benzimidazole-1-butanesulfonic acid, 5,6-dichloro-2-[(1,3-diethyltetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene)ethylidene]-3-ethyl-2,3-dihydro-, sodium salt](/img/structure/B14486672.png)
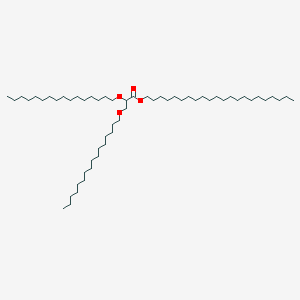
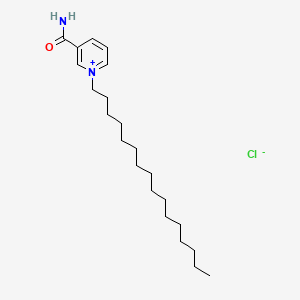

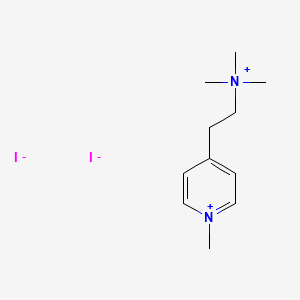
![2-Amino-N-[2-(4-methoxyphenyl)ethyl]-N-methylbenzamide](/img/structure/B14486709.png)
![2-{2-[2-(2-Hydroxyethoxy)phenoxy]ethoxy}phenol](/img/structure/B14486712.png)
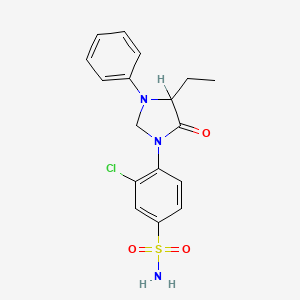

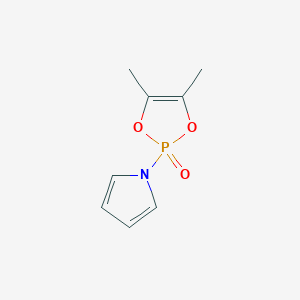
![Ethyl acetamido[(3-methylbutyl)sulfanyl]acetate](/img/structure/B14486739.png)
